N-(1-Methoxy-2-methylpropyl)acetamide is an organic compound categorized as an acetamide derivative. It features a methoxy group and a branched alkyl chain, which contributes to its unique chemical properties. This compound is primarily of interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications.
The compound can be synthesized through various methods, typically involving the reaction of acetic acid derivatives with amines or alcohols. Research into N-(1-Methoxy-2-methylpropyl)acetamide has been limited, but it is related to other compounds studied for their pharmacological properties.
N-(1-Methoxy-2-methylpropyl)acetamide belongs to the class of compounds known as amides, specifically acetamides. It can also be classified under alkyl-substituted amides due to the presence of the branched alkyl group.
The synthesis of N-(1-Methoxy-2-methylpropyl)acetamide can be achieved through several methodologies. One common approach involves the acylation of primary amines with acetic anhydride or acetyl chloride in the presence of a base.
Technical Details:
The molecular formula for N-(1-Methoxy-2-methylpropyl)acetamide is C₇H₁₅NO₂. The structure consists of:
CC(C)COC(=O)NInChI=1S/C7H15NO2/c1-5(2)4-8-7(9)10/h5H,4H2,1-3H3,(H,9,10)N-(1-Methoxy-2-methylpropyl)acetamide can undergo various chemical reactions typical for amides, including hydrolysis, transamidation, and acylation.
Technical Details:
Research into related compounds suggests that they may act as inhibitors for certain biological pathways, potentially influencing processes such as cellular signaling or metabolic pathways.
N-(1-Methoxy-2-methylpropyl)acetamide has potential applications in several scientific fields:
CAS No.: 52946-22-2
CAS No.: 11006-78-3
CAS No.: 463-82-1
CAS No.:
CAS No.:
CAS No.: 62332-76-7